

# Murrangatin Diacetate: A Technical Overview of its Chemical Properties and Biological Activity

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## Compound of Interest

Compound Name: *Murrangatin diacetate*

Cat. No.: *B15593814*

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This technical guide provides a comprehensive overview of **Murrangatin diacetate**, a natural coumarin derivative. It details its chemical identifiers, summarizes key findings from a pivotal study on its anti-angiogenic properties, and provides detailed experimental protocols for the cited research.

## Chemical Identifiers

**Murrangatin diacetate** is a derivative of the natural product Murrangatin, isolated from plants of the *Murraya* genus.<sup>[1]</sup> Its key chemical identifiers are summarized in the table below.

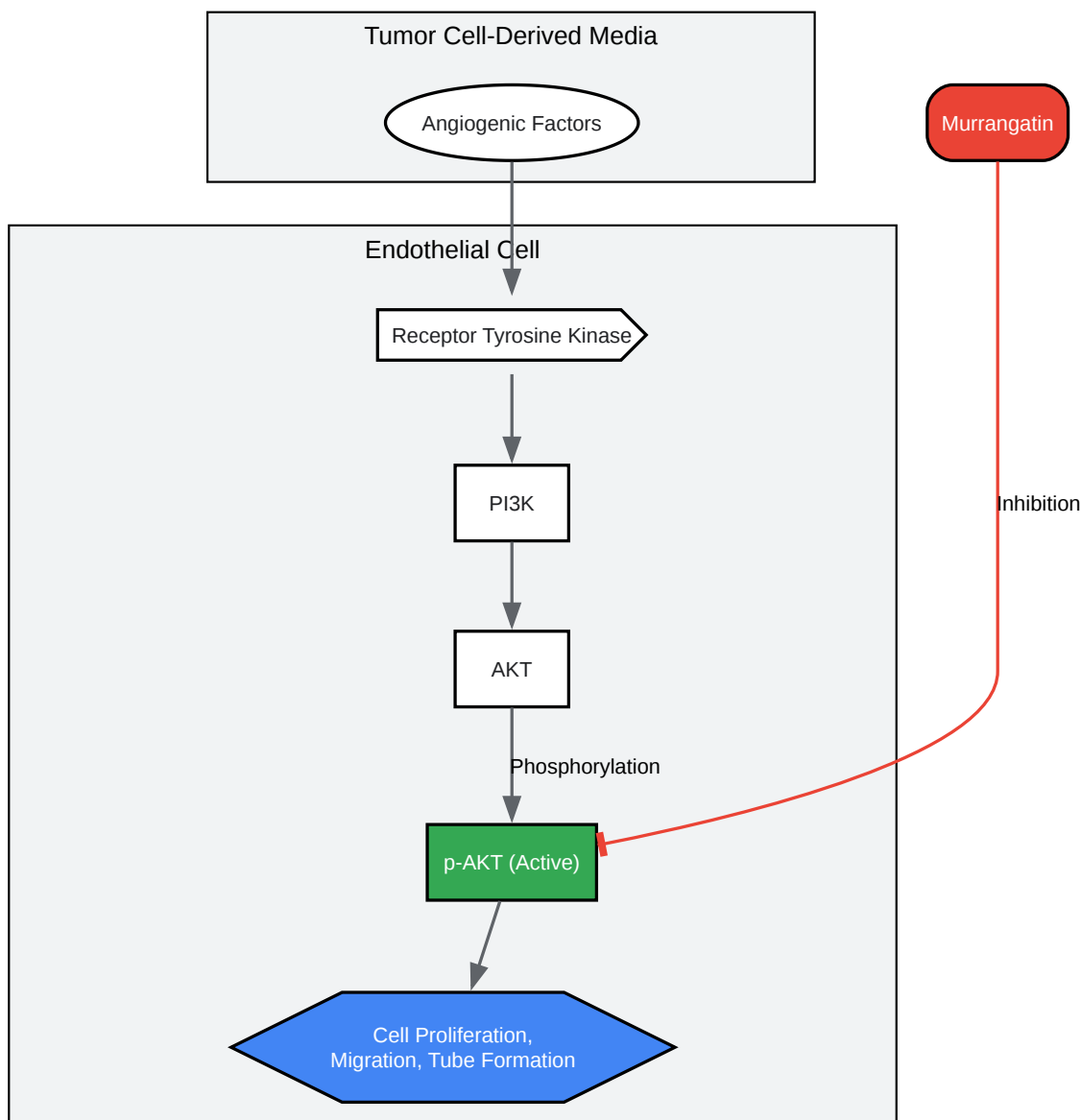
Identifier	Value	Reference
CAS Number	51650-59-0	[2]
Molecular Formula	C19H20O7	[2]
Molecular Weight	360.36 g/mol	[2]
Synonym	2H-1-Benzopyran-2-one, 8-[(1R,2S)-1,2-bis(acetyloxy)-3-methyl-3-buten-1-yl]-7-methoxy-, rel-(+)-	[2]
SMILES	COc1ccc2ccc(=O)oc2c1--INVALID-LINK----INVALID-LINK--C(C)=C	[3]

## Biological Activity and Signaling Pathway

A key study has highlighted the potential of Murrangatin, the parent compound of **Murrangatin diacetate**, as an anti-angiogenic agent. The research demonstrated that Murrangatin inhibits angiogenesis, a critical process in tumor growth and metastasis, by suppressing the AKT signaling pathway.[4][5]

The study, "Murrangatin suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells," provides the foundation for the biological activity information presented here.[4][5] The findings indicate that Murrangatin significantly inhibits the growth of subintestinal vessels in zebrafish embryos and suppresses various angiogenic phenotypes in human umbilical vein endothelial cells (HUVECs) induced by tumor-conditioned media.[4][5] This inhibition is achieved, at least in part, through the attenuation of AKT phosphorylation.[4][5]

The proposed signaling pathway is depicted in the following diagram:



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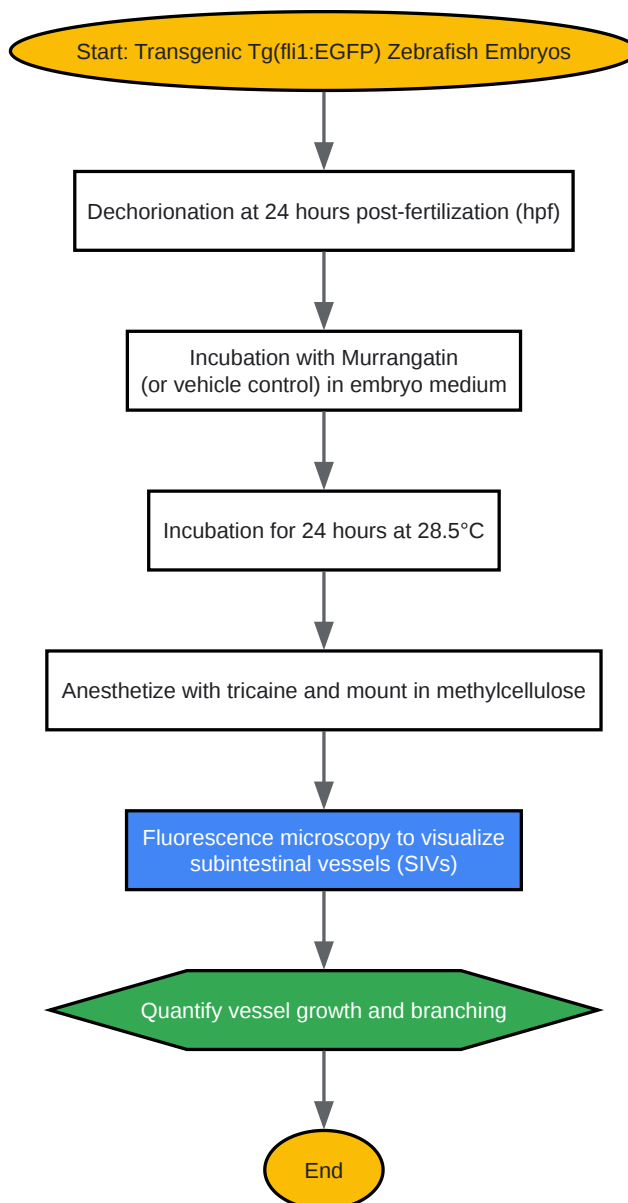
Caption: Murrangatin's inhibitory effect on the AKT signaling pathway in endothelial cells.

## Experimental Protocols

The following are detailed methodologies from the key study investigating the anti-angiogenic effects of Murrangatin.

## **Zebrafish Anti-Angiogenesis Assay**

This assay evaluates the effect of a compound on the development of blood vessels in a living organism.



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Caption: Workflow for the in vivo zebrafish anti-angiogenesis assay.

Detailed Steps:

- **Animal Model:** Transgenic Tg(fli1:EGFP) zebrafish, which express green fluorescent protein in their endothelial cells, are used.
- **Embryo Preparation:** At 24 hours post-fertilization (hpf), the chorions of the embryos are enzymatically removed.
- **Compound Treatment:** Embryos are placed in 24-well plates and incubated with varying concentrations of Murrangatin or a vehicle control (DMSO) in standard embryo medium.
- **Incubation:** The treated embryos are incubated for 24 hours at 28.5°C.
- **Imaging Preparation:** After incubation, embryos are anesthetized using tricaine and mounted in 3% methylcellulose on a glass slide for imaging.
- **Microscopy and Analysis:** The development of the subintestinal vessels (SIVs) is observed and captured using a fluorescence microscope. The extent of vessel growth and branching is quantified to assess the anti-angiogenic effect of the compound.

## HUVEC-Based In Vitro Angiogenesis Assays

A series of in vitro assays using Human Umbilical Vein Endothelial Cells (HUVECs) were performed to assess different aspects of angiogenesis.

### 1. Cell Proliferation Assay:

- **Method:** HUVECs are seeded in 96-well plates and starved overnight. The cells are then treated with tumor-conditioned medium (to stimulate proliferation) in the presence of varying concentrations of Murrangatin for 48 hours. Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay.

### 2. Cell Migration Assay (Wound Healing):

- **Method:** HUVECs are grown to confluence in 6-well plates. A scratch is made in the cell monolayer with a pipette tip. The cells are then washed and incubated with tumor-conditioned medium and different concentrations of Murrangatin. The closure of the scratch is monitored and photographed at 0 and 12 hours.

### 3. Cell Invasion Assay (Transwell):

- **Method:** The upper chambers of Transwell inserts are coated with Matrigel. HUVECs, pre-treated with Murrangatin, are seeded into the upper chambers in serum-free medium. The lower chambers are filled with tumor-conditioned medium as a chemoattractant. After 24 hours of incubation, non-invading cells are removed from the top of the membrane, and the invaded cells on the bottom are fixed, stained, and counted.

#### 4. Tube Formation Assay:

- **Method:** Matrigel is polymerized in 96-well plates. HUVECs, pre-treated with Murrangatin, are seeded onto the Matrigel. After 6 hours of incubation, the formation of capillary-like structures (tubes) is observed and photographed under a microscope. The total tube length and number of branch points are quantified.

## Western Blot Analysis for AKT Phosphorylation

This technique is used to detect the levels of phosphorylated AKT, an indicator of its activation.

#### Detailed Steps:

- **Cell Treatment and Lysis:** HUVECs are starved and then pre-treated with Murrangatin before being stimulated with tumor-conditioned medium for a short period (e.g., 30 minutes). The cells are then washed and lysed to extract total proteins.
- **Protein Quantification:** The concentration of the extracted proteins is determined using a BCA protein assay kit.
- **SDS-PAGE and Transfer:** Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the ratio of p-AKT to total

AKT.

## Conclusion

**Murrangatin diacetate** and its parent compound, Murrangatin, represent promising areas for further investigation in the field of oncology drug development. The demonstrated anti-angiogenic activity, mediated through the inhibition of the AKT signaling pathway, provides a strong rationale for continued research into their therapeutic potential. The experimental protocols detailed herein offer a foundation for researchers to build upon in their exploration of these and other natural product-derived compounds.

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## References

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